molecular formula C8H6N4 B7810215 2,3-Diaminoterephthalonitrile

2,3-Diaminoterephthalonitrile

Cat. No. B7810215
M. Wt: 158.16 g/mol
InChI Key: ZRMXARGXRHLBDO-UHFFFAOYSA-N
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Description

2,3-Diaminoterephthalonitrile is a chemical compound with the molecular formula C8H6N4 . It is used in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of 2,3-Diaminoterephthalonitrile consists of 8 carbon atoms, 6 hydrogen atoms, and 4 nitrogen atoms . The molecular weight is 158.16 g/mol . The InChI key is ZRMXARGXRHLBDO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The specific chemical reactions involving 2,3-Diaminoterephthalonitrile are not detailed in the search results .


Physical And Chemical Properties Analysis

2,3-Diaminoterephthalonitrile has a molecular weight of 158.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The topological polar surface area is 99.6 Ų .

Scientific Research Applications

Chemosensors Development

  • Sensing of Ionic and Reactive Oxygen Species: 2,3-Diaminomaleonitrile (DAMN), a related compound, is used in the development of chemosensors for sensing metal ions, anions, and reactive oxygen species. This application stems from its ability to act as a building block for molecular architectures and preorganized arrays of functionality (Aruna et al., 2019).

Environmental and Biological Analysis

  • Detection of Nitrite and Nitric Oxide: 2,3-Diaminonaphthalene (DAN), another similar compound, has been used in various methods to detect nitrite and nitric oxide in biological fluids. This includes a fluorometric method involving β-cyclodextrin, allowing detection at physiological pH (Esquembre et al., 2005).

Material Science and Organic Synthesis

  • Synthesis of Organic Compounds: 2,3-Diaminomaleonitrile (DAMN) has been used as a versatile building block for synthesizing various organic compounds including Schiff's bases, imidazoles, and pyrazines (Chaudhary, 2022).
  • Optoelectronic Applications: Diaminoterephthalate has been used as a chromophore in dyads with [60]fullerene for optoelectronic applications, showcasing its potential in this field (Freimuth et al., 2015).

Corrosion Inhibition

  • Aluminium Corrosion Inhibition: 2,3-Diaminonaphthalene has been studied for its role in inhibiting aluminium corrosion in hydrochloric acid, with findings indicating it can significantly reduce corrosion, especially in the presence of iodide ions (Obot et al., 2009).

Mechanism of Action

The mechanism of action of 2,3-Diaminoterephthalonitrile is not explicitly mentioned in the search results .

Safety and Hazards

The safety data sheet for 2,3-Diaminoterephthalonitrile indicates that it is classified as Acute toxicity, oral,(Category 4), H302 and Skin corrosion/irritation,(Category 2), H315 .

Future Directions

A paper titled “Diamino-Terephthalonitrile-based Single Benzene Fluorophores Featuring Strong Solution State Fluorescence and Large Stokes Shifts” discusses the potential applications of diaminoterephthalonitrile derivatives . The molecules exhibit strong green-yellow emission and large Stokes shifts. The excited state analysis reveals a cooperative effect between the para-positioned amino groups through the electron-poor terephthalonitrile unit resulting in fluorescence amplification .

properties

IUPAC Name

2,3-diaminobenzene-1,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-2H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMXARGXRHLBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diaminoterephthalonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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